molecular formula C20H19N5O2 B10999230 N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B10999230
M. Wt: 361.4 g/mol
InChI Key: OQKGRJLVRWYJCS-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound featuring a benzimidazole moiety linked to a phthalazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring is usually synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Linking the Benzimidazole to the Propyl Chain: This step involves the alkylation of the benzimidazole with a suitable propyl halide, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Synthesis of the Phthalazine Derivative: The phthalazine ring is formed through the cyclization of hydrazine derivatives with phthalic anhydride or similar compounds.

    Coupling the Two Moieties: The final step involves coupling the benzimidazole-propyl intermediate with the phthalazine derivative, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride, particularly targeting the carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Alcohols or amines, depending on the target functional group.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with benzimidazole derivatives exhibit antimicrobial properties. Studies have shown that N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide demonstrates promising in vitro activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of vital bacterial enzymes, which could lead to cell death or growth inhibition.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells and induce apoptosis through various pathways. The unique structural arrangement enhances its interaction with molecular targets involved in cancer progression. For instance, research has highlighted its potential as an aromatase inhibitor, which plays a crucial role in estrogen biosynthesis and is significant in hormone-dependent cancers such as breast cancer .

Antitubercular Activity

This compound has also been tested against Mycobacterium tuberculosis. Preliminary studies indicate that it exhibits significant antitubercular activity both in vitro and in vivo. The evaluation involved determining the minimum inhibitory concentration (MIC) and the minimum lethal concentration (MLC), which are critical for assessing the efficacy of antitubercular agents .

Case Studies

Several case studies have documented the synthesis and evaluation of benzimidazole derivatives, including this compound:

  • Antimicrobial Evaluation : A study synthesized various benzimidazole derivatives and assessed their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzimidazole core significantly influenced antimicrobial potency .
  • Anticancer Studies : Another research focused on the design and synthesis of benzimidazole-derived carboxamides. The compounds were evaluated for their antiproliferative effects on human cancer cell lines, revealing that specific substitutions on the benzimidazole ring enhanced anticancer activity through apoptosis induction .
  • Antitubercular Research : A comprehensive study evaluated multiple benzimidazole derivatives for their antitubercular activity against Mycobacterium tuberculosis. The findings demonstrated that certain derivatives exhibited potent inhibitory effects on mycobacterial growth, highlighting their potential as therapeutic agents for tuberculosis treatment .

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. The phthalazine moiety may enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like thiabendazole and albendazole, which are used as antiparasitic agents.

    Phthalazine Derivatives: Compounds like phthalazone, which have applications in medicinal chemistry.

Uniqueness

N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to its combination of a benzimidazole and a phthalazine moiety. This dual structure allows it to interact with a broader range of biological targets and exhibit a wider array of chemical reactivity compared to compounds containing only one of these moieties.

Biological Activity

N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The compound has the following chemical characteristics:

Property Details
Molecular Formula C20H19N5O2
Molecular Weight 361.4 g/mol
CAS Number 1277987-35-5

The structure features a benzimidazole moiety, which is known for its diverse pharmacological properties. Benzimidazole derivatives often exhibit significant bioactivity due to their ability to interact with various biological targets.

Pharmacological Activities

Recent studies have highlighted the potential of benzimidazole derivatives, including this compound, in various therapeutic areas:

  • Antimicrobial Activity : Compounds with benzimidazole structures have shown broad-spectrum antibacterial activity. For instance, derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research indicates that benzimidazole derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer-related targets are under investigation .
  • Anti-inflammatory Effects : The compound's potential to modulate inflammatory pathways has been noted, with implications for treating conditions like arthritis and other inflammatory diseases .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific enzymes or receptors involved in disease processes. The heterocyclic structure allows for binding to these targets, potentially inhibiting their activity or modulating their function .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • In Vitro Studies : In vitro assays have shown that derivatives of benzimidazole exhibit significant antimicrobial activity with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
  • In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of benzimidazole derivatives. Results indicate a reduction in inflammatory markers and improved clinical scores in models of arthritis .

Summary of Biological Activities

The following table summarizes the reported biological activities associated with this compound:

Biological Activity Effectiveness Reference
AntimicrobialEffective against multiple pathogens
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation in animal models

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C20H19N5O2/c1-25-20(27)14-8-3-2-7-13(14)18(24-25)19(26)21-12-6-11-17-22-15-9-4-5-10-16(15)23-17/h2-5,7-10H,6,11-12H2,1H3,(H,21,26)(H,22,23)

InChI Key

OQKGRJLVRWYJCS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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